2-phenoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
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Overview
Description
Mechanism of Action
Target of Action
It is known that this compound was designed and synthesized as a potential anticancer agent . Therefore, it is likely that its targets are related to pathways involved in cancer cell proliferation and survival.
Mode of Action
It has been reported that this compound and its derivatives have shown a moderate degree of cytotoxicity against several human cancer cell lines . This suggests that it may interact with its targets to inhibit cell growth and induce cell death in cancer cells.
Result of Action
The 2-phenoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide and its derivatives have shown a moderate degree of cytotoxicity against several human cancer cell lines . Some compounds in this series have displayed potent cell growth inhibitory activity with IC50 values below 20 μM . This suggests that the molecular and cellular effects of this compound’s action may include inhibition of cell growth and induction of cell death in cancer cells.
Biochemical Analysis
Biochemical Properties
It has been suggested that the compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is believed that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The compound may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 2-phenoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide within cells and tissues are not well-characterized. The compound may interact with transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
The compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
The synthesis of 2-phenoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide involves multiple steps. The key intermediates are synthesized from commercially available starting materials, such as isovanillin and 2-bromo-isovanillin . The aldehyde group of 2-bromoisovanillin is oxidized to form 2-bromo-3-hydroxy-4-methoxybenzoic acid, which is then treated with thionyl chloride and a catalytic amount of DMF in CH2Cl2 to yield the corresponding acid chloride . This acid chloride reacts with various amines to produce the desired intermediates, which are further reacted to form the final product .
Chemical Reactions Analysis
2-phenoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include thionyl chloride, DMF, and various amines . The major products formed from these reactions depend on the specific conditions and reagents used, but typically include derivatives of the original compound with modified functional groups .
Scientific Research Applications
Comparison with Similar Compounds
2-phenoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is unique compared to other similar compounds due to its specific chemical structure and pharmacological activities . Similar compounds include other phenoxy acetamide derivatives, such as N-phenylacetamide sulphonamides, which have also shown various pharmacological activities .
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c26-23(17-29-20-9-3-1-4-10-20)24-19-13-14-22-18(16-19)8-7-15-25(22)30(27,28)21-11-5-2-6-12-21/h1-6,9-14,16H,7-8,15,17H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBRXHCFYSMEFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)COC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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